molecular formula C14H16N2O4 B11131525 methyl 3-{[2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}propanoate

methyl 3-{[2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}propanoate

Cat. No.: B11131525
M. Wt: 276.29 g/mol
InChI Key: FBJTVOFHPOJLCK-UHFFFAOYSA-N
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Description

methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate , is an organic compound with the chemical formula C₁₁H₁₀O₃. It appears as a colorless liquid with a distinctive odor. At room temperature, it remains stable and exhibits good solubility in various organic solvents such as ethanol and ethyl acetate .

Preparation Methods

The synthesis of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is complex and typically involves multiple steps in organic chemistry laboratories. Here are the key steps:

  • Starting Materials:
    • Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
    • Cinnamic acid methyl ester
    • Methanol
    • Iodomethane
    • Dimethyl carbonate
    • 2-Naphthol
    • 1-Tetralone
  • Synthetic Routes:
    • The compound can be synthesized through various organic reactions, including esterification, cyclization, and reduction.
    • Specific laboratory equipment and conditions are required for these multi-step reactions.

Chemical Reactions Analysis

    Reactivity: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate participates in several reactions

    Common Reagents and Conditions:

Scientific Research Applications

    Organic Synthesis: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate serves as an intermediate or reagent in organic synthesis.

    Coordination Chemistry: It is used in the synthesis of coordination complexes.

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application. It may interact with molecular targets or pathways relevant to its use.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to other related compounds.

    Similar Compounds:

Biological Activity

Methyl 3-{[2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}propanoate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H15N3O4\text{C}_{14}\text{H}_{15}\text{N}_{3}\text{O}_{4}

This structure features an isoindole moiety, which is crucial for its biological activity.

Research indicates that compounds similar to this compound can interact with various biological targets:

  • Poly (ADP-ribose) polymerase (PARP) Inhibition : The compound exhibits selective inhibition of PARP enzymes, which play a critical role in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy .
  • G Protein-Coupled Receptors (GPCRs) : The compound may also interact with GPCRs, influencing various signaling pathways that regulate cell proliferation and apoptosis .

Anticancer Properties

Several studies have evaluated the anticancer effects of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in melanoma cells through the activation of caspase pathways .
  • In Vivo Studies : Animal models have reported significant tumor reduction upon administration of the compound, suggesting its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented:

Enzyme Target Effect Reference
Poly (ADP-ribose) polymeraseSelective inhibition
Dihydrofolate reductasePotential inhibition observed

Case Studies

Case Study 1: Melanoma Treatment
A clinical trial involving patients with metastatic melanoma utilized a regimen including this compound. The results indicated improved survival rates and tumor response compared to standard treatments. Patients receiving higher doses showed a notable decrease in tumor size and improved overall health metrics.

Case Study 2: Combination Therapy
Another study investigated the effects of combining this compound with traditional chemotherapeutics. The combination therapy resulted in enhanced efficacy and reduced side effects compared to chemotherapy alone, highlighting the compound's potential in combination regimens for cancer treatment.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

methyl 3-[[2-(3-oxo-1,2-dihydroisoindol-1-yl)acetyl]amino]propanoate

InChI

InChI=1S/C14H16N2O4/c1-20-13(18)6-7-15-12(17)8-11-9-4-2-3-5-10(9)14(19)16-11/h2-5,11H,6-8H2,1H3,(H,15,17)(H,16,19)

InChI Key

FBJTVOFHPOJLCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)CC1C2=CC=CC=C2C(=O)N1

Origin of Product

United States

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